

# The Genetic Architecture of Fucosyllactose Secretion in Human Milk: A Technical Guide

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## Abstract

Human milk oligosaccharides (HMOs) are a complex and dynamic component of human milk, playing a crucial role in infant health, particularly in the development of the gut microbiome and immune system. Fucosylated HMOs, such as 2'-**fucosyllactose** (2'-FL) and 3-**fucosyllactose** (3-FL), are among the most abundant of these bioactive molecules. The presence and concentration of these **fucosyllactoses** in human milk are not uniform and are primarily determined by the maternal genetic background, specifically by polymorphisms in the fucosyltransferase 2 (FUT2) and fucosyltransferase 3 (FUT3) genes. This technical guide provides an in-depth exploration of the genetic basis of **fucosyllactose** secretion, detailing the enzymatic pathways, regulatory mechanisms, and methodologies for their analysis. Quantitative data on **fucosyllactose** concentrations based on maternal genotype are presented, along with detailed experimental protocols for genotyping and oligosaccharide quantification. Furthermore, this guide illustrates the key signaling pathways potentially involved in the regulation of fucosyltransferase gene expression in the mammary gland during lactation.

## Introduction

Human milk is a complex biological fluid containing a rich array of nutrients and bioactive components essential for infant growth and development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose and

lipids[1]. These complex carbohydrates are indigestible by the infant but serve as prebiotics for beneficial gut bacteria, act as anti-adhesive antimicrobials, and modulate the infant's immune system[2].

**Fucosyllactoses**, a major class of HMOs, are characterized by the addition of a fucose sugar residue to a lactose backbone. The two primary **fucosyllactose** isomers found in human milk are 2'-**fucosyllactose** (2'-FL) and 3-**fucosyllactose** (3-FL), with their presence and concentrations being highly variable among individuals[3]. This variability is predominantly governed by maternal genetics, specifically the secretor (FUT2) and Lewis (FUT3) blood group systems[4][5]. Understanding the genetic basis of **fucosyllactose** secretion is critical for research in infant nutrition, microbiome studies, and the development of novel therapeutic and diagnostic strategies.

## The Genetic Basis of Fucosyllactose Secretion

The synthesis of fucosylated HMOs in the mammary gland is catalyzed by specific fucosyltransferases, enzymes that transfer a fucose residue from a donor substrate, GDP-fucose, to an acceptor oligosaccharide[4]. The expression and activity of these enzymes are directly linked to the maternal genotype.

### The FUT2 Gene and Secretor Status: The Determinant of 2'-Fucosyllactose Secretion

The fucosyltransferase 2 (FUT2) gene, also known as the secretor gene, encodes for an  $\alpha$ -1,2-fucosyltransferase[6]. This enzyme is responsible for the addition of a fucose molecule to the terminal galactose of a precursor carbohydrate chain via an  $\alpha$ -1,2 linkage, leading to the synthesis of 2'-FL and other  $\alpha$ -1,2-fucosylated HMOs[6].

Individuals are classified as "secretors" or "non-secretors" based on their FUT2 genotype. Secretors possess at least one functional copy of the FUT2 gene, leading to the expression of the active enzyme and the secretion of  $\alpha$ -1,2-fucosylated glycans, including 2'-FL, in bodily fluids such as milk, saliva, and mucosal secretions[6]. Non-secretors are homozygous for non-functional FUT2 alleles, resulting in the absence or near-absence of 2'-FL in their milk[4]. Approximately 20% of the Caucasian population are non-secretors[2].

## The FUT3 Gene and Lewis Blood Group: The Determinant of 3-Fucosyllactose Secretion

The fucosyltransferase 3 (FUT3) gene, also known as the Lewis gene, encodes for an  $\alpha$ -1,3/1,4-fucosyltransferase[5]. This enzyme catalyzes the addition of a fucose residue to a precursor oligosaccharide via an  $\alpha$ -1,3 or  $\alpha$ -1,4 linkage. In the context of **fucosyllactose** synthesis in the mammary gland, FUT3 is responsible for the production of 3-**fucosyllactose** (3-FL) through the addition of fucose in an  $\alpha$ -1,3 linkage to lactose.

The activity of the FUT3 enzyme determines the Lewis blood group phenotype (Lewis positive or Lewis negative). Individuals with at least one functional FUT3 allele are Lewis positive and can synthesize 3-FL and other  $\alpha$ -1,3/1,4-fucosylated HMOs[7]. Lewis negative individuals are homozygous for non-functional FUT3 alleles and have very low or undetectable levels of 3-FL in their milk[7].

## Biosynthesis of Fucosyllactose

The synthesis of 2'-FL and 3-FL in the mammary epithelial cells involves a series of enzymatic reactions. The core pathway begins with the synthesis of the activated fucose donor, GDP-L-fucose, from glucose. This is followed by the transfer of the fucose moiety to lactose by the respective fucosyltransferases.



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Biosynthesis pathway of 2'- and 3-**fucosyllactose**.

## Quantitative Data on Fucosyllactose Secretion

The concentrations of 2'-FL and 3-FL in human milk vary significantly depending on the maternal FUT2 and FUT3 genotypes. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 2'-**Fucosyllactose** (2'-FL) in Human Milk by Maternal Secretor (FUT2) Status

| Maternal FUT2 Status | Number of Subjects (n) | 2'-FL Concentration (g/L) - Mean (Range or SD) | Reference |
|----------------------|------------------------|------------------------------------------------|-----------|
| Secretor             | 80                     | 1.9 (1.0 - 2.8)                                | [8]       |
| Non-secretor         | 22                     | 0.035 (0.01 - 0.06)                            | [8]       |
| Secretor             | 11                     | Data not provided as mean; median was higher   | [6]       |
| Non-secretor         | 9                      | Data not provided as mean; median was lower    | [6]       |
| Secretor             | Not specified          | 3.1 (SD 1.5)                                   | [9]       |
| Non-secretor         | Not specified          | 0.0                                            | [9]       |

Table 2: Concentration of 3'-**Fucosyllactose** (3-FL) in Human Milk by Maternal Lewis (FUT3) Status

| Maternal FUT3 Status          | Number of Subjects (n) | 3-FL Concentration (g/L) - Mean (Range or SD) | Reference            |
|-------------------------------|------------------------|-----------------------------------------------|----------------------|
| Lewis Positive (Secretor)     | Not specified          | 0.3 (SD 0.2)                                  | <a href="#">[9]</a>  |
| Lewis Positive (Non-secretor) | Not specified          | 0.7 (SD 0.4)                                  | <a href="#">[9]</a>  |
| Lewis Negative                | Not specified          | Near zero or undetectable                     | <a href="#">[7]</a>  |
| Secretor                      | Not specified          | 0.35 (0.271 - 0.441)                          | <a href="#">[10]</a> |
| Non-secretor                  | Not specified          | Higher than secretors                         | <a href="#">[11]</a> |

## Experimental Protocols

Accurate determination of **fucosyllactose** secretion requires robust methodologies for both genotyping and oligosaccharide quantification.

### Genotyping of FUT2 and FUT3

#### 5.1.1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method is commonly used to detect specific single nucleotide polymorphisms (SNPs) that lead to non-functional FUT2 and FUT3 alleles.

Protocol Outline:

- **DNA Extraction:** Genomic DNA is extracted from maternal saliva, buccal swabs, or blood samples using a commercial DNA extraction kit.
- **PCR Amplification:** A specific region of the FUT2 or FUT3 gene containing the SNP of interest is amplified using polymerase chain reaction (PCR) with specific primers.
- **Restriction Enzyme Digestion:** The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a sequence that is either created or abolished

by the SNP.

- **Gel Electrophoresis:** The digested DNA fragments are separated by size using agarose gel electrophoresis.
- **Genotype Determination:** The pattern of DNA fragments on the gel reveals the genotype of the individual (homozygous for the functional allele, heterozygous, or homozygous for the non-functional allele).



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#### Workflow for FUT2/FUT3 genotyping by PCR-RFLP.

##### 5.1.2. DNA Sequencing

Direct sequencing of the FUT2 and FUT3 genes provides the most comprehensive analysis of genetic variations.

##### Protocol Outline:

- **DNA Extraction and PCR Amplification:** As described for PCR-RFLP.
- **PCR Product Purification:** The amplified DNA is purified to remove primers and other reaction components.
- **Sanger Sequencing:** The purified PCR product is sequenced using the Sanger dideoxy method.
- **Sequence Analysis:** The resulting DNA sequence is compared to the reference sequences of FUT2 and FUT3 to identify any variations, including SNPs and insertions/deletions.

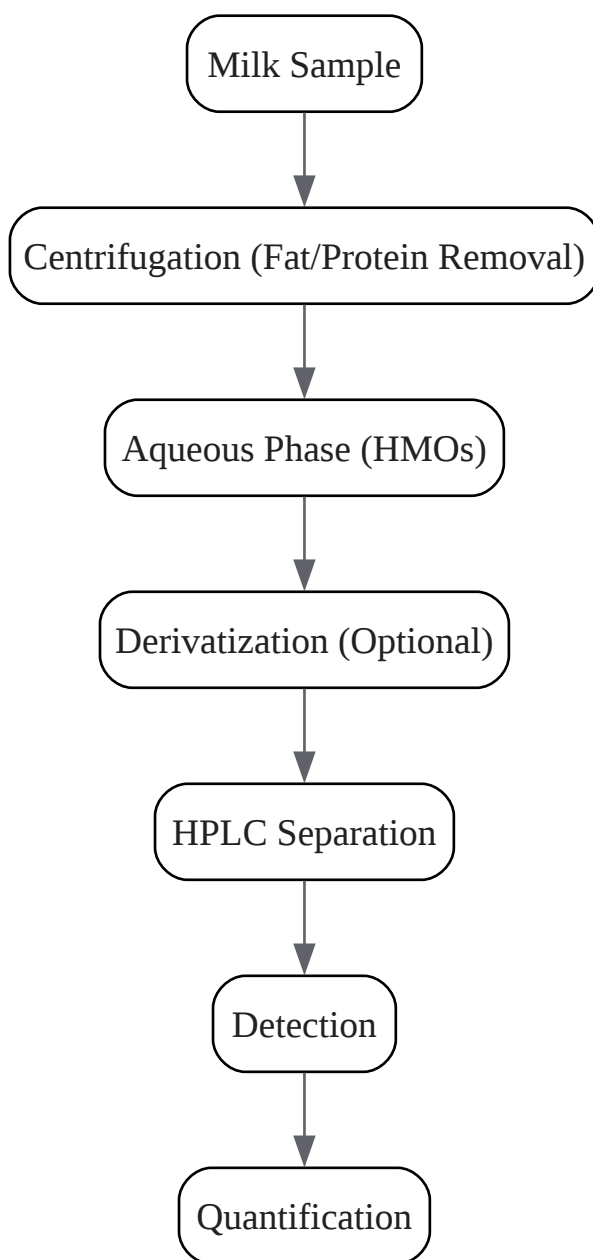
## Quantification of Fucosyllactose in Human Milk

##### 5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of HMOs.

Protocol Outline:

- **Sample Preparation:** Human milk samples are centrifuged to remove fat and proteins. The aqueous phase containing HMOs is then collected.
- **Derivatization (Optional):** To enhance detection, HMOs can be labeled with a fluorescent tag.
- **HPLC Separation:** The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., porous graphitized carbon or amine-bonded silica) that separates the different HMOs based on their chemical properties.
- **Detection:** The separated HMOs are detected using a detector such as a fluorescence detector (if derivatized) or a pulsed amperometric detector.
- **Quantification:** The concentration of each **fucosyllactose** is determined by comparing its peak area to a standard curve generated from known concentrations of purified 2'-FL and 3-FL[10][12].



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Workflow for **fucosyllactose** analysis by HPLC.

#### 5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the identification and quantification of HMOs.

Protocol Outline:

- Sample Preparation: Similar to the HPLC protocol.

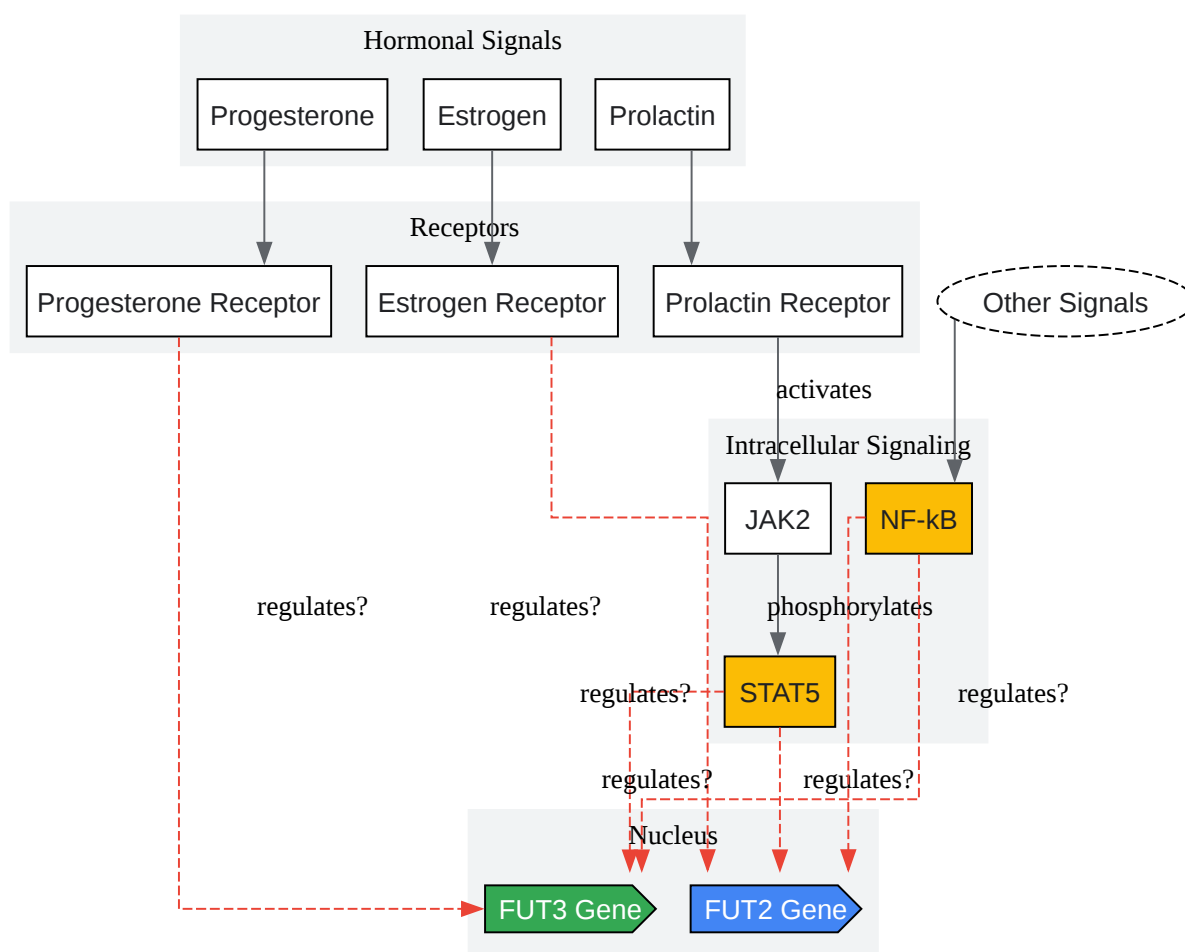


- **LC Separation:** The sample is separated using an LC system, often with a graphitized carbon or HILIC column, to resolve isomeric HMOs.
- **Mass Spectrometry Detection:** The eluting compounds are ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio.
- **Quantification:** Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity, with concentrations calculated against a standard curve[13][14].

## Regulation of Fucosyltransferase Gene Expression

The expression of FUT2 and FUT3 in the mammary gland is a complex process likely regulated by a combination of hormonal signals and transcription factors that are active during lactation. While the precise regulatory networks are still under investigation, several signaling pathways are implicated.

Prolactin, a key hormone of lactation, activates the JAK/STAT5 signaling pathway, which is a master regulator of milk protein gene expression[11][12]. It is plausible that STAT5 also influences the transcription of fucosyltransferase genes. Estrogen and progesterone, crucial for mammary gland development, may also play a role in regulating FUT gene expression[3][15]. Furthermore, signaling pathways such as NF- $\kappa$ B, which is active during lactation and involution, have been shown to regulate fucosylation in breast cancer cells and could have a similar role in normal mammary epithelial cells[9][13].



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Putative signaling pathways regulating FUT2 and FUT3 expression.

## Conclusion

The secretion of **fucosyllactose** in human milk is a clear example of how maternal genetics directly impacts the composition of this vital fluid and, consequently, the nutritional and immunological environment of the infant. The FUT2 and FUT3 genes are the primary

determinants of 2'-FL and 3-FL secretion, respectively. This guide has provided a comprehensive overview of the genetic basis of this process, including quantitative data, detailed experimental methodologies, and an exploration of the potential regulatory pathways. Further research into the precise signaling cascades controlling fucosyltransferase expression in the mammary gland will provide a more complete understanding of this fascinating aspect of human milk biology and may open new avenues for personalized infant nutrition and therapeutic interventions.

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